N,N-Dimethyl 3-nitrobenzenesulfonamide
Description
Significance of Sulfonamide Scaffolds in Organic and Medicinal Chemistry
The sulfonamide group (-SO₂NH₂) is a cornerstone functional group in the fields of organic and medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has become a privileged structure in drug discovery. These compounds are vital as building blocks in synthetic chemistry, allowing for the construction of diverse molecular libraries. mdpi.comnih.gov
The significance of the sulfonamide scaffold is demonstrated by its presence in a wide array of FDA-approved drugs. mdpi.com The biological activity of sulfonamide-containing molecules is remarkably broad, encompassing:
Antimicrobial agents: They are effective against a range of Gram-positive and Gram-negative bacteria. nih.gov
Anticancer agents: Certain sulfonamides are studied for their potential to inhibit tumor growth. mdpi.com
Antiviral compounds: Derivatives have shown promise in combating various viral infections. mdpi.com
Enzyme inhibitors: A key mechanism of action for many sulfonamides is the inhibition of enzymes like carbonic anhydrase and kinases. nih.gov
Other therapeutic areas: Their applications extend to treatments for inflammatory diseases, diabetes, and cardiovascular disorders. mdpi.com
The adaptability of the sulfonamide core allows chemists to modify its structure to target different biological pathways, making it a continuously relevant and valuable scaffold in the development of new therapeutic agents. mdpi.com
Research Trajectory of N,N-Dimethyl 3-nitrobenzenesulfonamide (B92210) and its Derivatives
Research involving N,N-Dimethyl 3-nitrobenzenesulfonamide and its isomers primarily positions them as intermediates in organic synthesis and as precursors for developing new functional molecules. The presence of the nitro group offers a reactive site for further chemical transformations, such as reduction to an amine, which can then be used to build more complex structures.
Studies on related nitrobenzenesulfonamide derivatives have explored their potential in various applications. For instance, the para-isomer, N,N-Dimethyl-4-nitrobenzenesulfonamide, has been investigated for its role as an enzyme inhibitor, particularly targeting carbonic anhydrase. Derivatives of the nitrobenzenesulfonamide scaffold have also been researched for potential anticancer and antimicrobial properties.
The synthesis of various sulfonamide derivatives is a field of active investigation. For example, researchers have prepared and analyzed the crystal structures of related molecules like N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide to understand how different geometric arrangements of the nitro-substituted ring and other parts of the molecule affect their solid-state interactions. mdpi.com Other research has focused on using N,N-dichloro-nitrobenzenesulfonamide derivatives as reagents for complex organic reactions, such as the diamination of enones. The study of these related compounds provides insight into the chemical utility and reactivity of the this compound scaffold.
Compound Information
| Compound Name | Synonym(s) |
| This compound | benzenesulfonamide (B165840), N,N-dimethyl-3-nitro- |
| Prontosil | |
| N,N-Dimethyl-4-nitrobenzenesulfonamide | |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
| N,N-dichloro-2-nitrobenzenesulfonamide | 2-NsNCl2 |
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 26199-83-7 | scbt.com |
| Molecular Formula | C₈H₁₀N₂O₄S | scbt.com |
| Molecular Weight | 230.2 g/mol | scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAFPFYUZDZDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279521 | |
| Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26199-83-7 | |
| Record name | 26199-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N,N-Dimethyl 3-nitrobenzenesulfonamide (B92210)
The creation of N,N-Dimethyl 3-nitrobenzenesulfonamide can be accomplished through direct or multi-step synthetic pathways.
The most common and direct method for synthesizing this compound involves a nucleophilic substitution reaction. This process typically uses 3-nitrobenzenesulfonyl chloride as the starting material, which is reacted with dimethylamine (B145610). prepchem.com The reaction mechanism proceeds through the attack of the lone pair of electrons on the nitrogen atom of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond.
To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is often employed. The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) being common selections. google.com For optimal results and to ensure the reaction goes to completion, an excess of dimethylamine (typically 2 to 2.5 equivalents) is often used.
Table 1: Reaction Conditions for Direct Synthesis
| Precursor | Reagent | Solvent | Base | Typical Yield |
| 3-Nitrobenzenesulfonyl chloride | Dimethylamine | Tetrahydrofuran (THF) | Excess Dimethylamine | High |
| 3-Nitrobenzenesulfonyl chloride | Dimethylamine | Methylene Chloride | Triethylamine | Good google.com |
| 3-Nitrobenzenesulfonyl chloride | Dimethylamine | N,N-dimethylformamide (DMF) | Sodium Hydride | High |
Multi-step Preparations and Key Intermediates
The synthesis of this intermediate typically starts from nitrobenzene (B124822). prepchem.com The process involves the sulfonation of nitrobenzene using chlorosulfonic acid. To drive the reaction to completion and ensure a high yield, thionyl chloride is often added after the initial reaction. prepchem.com The resulting 3-nitrobenzenesulfonyl chloride is then isolated, often by precipitation in ice-water, and purified before being used in the final step to produce this compound as described in the direct synthesis method. prepchem.com An alternative starting point can be the sulfonation of nitrobenzene with oleum (B3057394) to produce 3-nitrobenzenesulfonic acid, which is then converted to the target sulfonyl chloride. prepchem.com
Table 2: Synthesis of Key Intermediate 3-Nitrobenzenesulfonyl Chloride
| Starting Material | Reagent(s) | Key Steps | Yield of Intermediate |
| Nitrobenzene | 1. Chlorosulfonic acid 2. Thionyl chloride | 1. Sulfonation at elevated temperature 2. Treatment with thionyl chloride 3. Precipitation and filtration | 96.3% prepchem.com |
Functional Group Interconversions and Derivatization
The functional groups present in this compound—the nitro group and the sulfonamide moiety—allow for a variety of chemical transformations.
The nitro group on the benzene (B151609) ring is readily reduced to an amino group (-NH₂), yielding 3-amino-N,N-dimethylbenzenesulfonamide. This transformation is a critical step in the synthesis of various derivatives and is of wide interest in organic chemistry. wikipedia.org The reduction process involves a six-electron transfer, which can proceed through nitroso and N-hydroxylamino intermediates. nih.govgoogle.com
A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. wikipedia.org Other effective methods include the use of metals in acidic media, such as iron in acetic acid, or other reducing agents like sodium hydrosulfite or tin(II) chloride. wikipedia.org The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.storganic-chemistry.org
Table 3: Common Reagents for Nitro Group Reduction
| Reagent System | Type | Notes |
| H₂ with Pd/C or Raney Ni | Catalytic Hydrogenation | Widely used on an industrial scale. wikipedia.org |
| Iron (Fe) in Acetic Acid | Metal/Acid Reduction | A classic and cost-effective method. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Chemical Reduction | Useful for selective reductions. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Metal Salt Reduction | A standard laboratory method. sci-hub.st |
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂N(CH₃)₂) in this compound also exhibits characteristic reactivity. The entire nitrobenzenesulfonyl group is often used as a protecting group for amines in organic synthesis because of its stability and the specific conditions required for its cleavage. google.com
The S-N bond of the sulfonamide can be cleaved under certain reductive conditions. More commonly, the sulfonamide group can participate in nucleophilic substitution reactions where the dimethylamino group could potentially be displaced by other nucleophiles, although this is less frequent than reactions involving the nitro group.
Nucleophilic substitution is the cornerstone of the synthesis of this compound from its sulfonyl chloride precursor. Beyond its synthesis, the compound's structure allows for other potential nucleophilic substitution pathways.
While the meta-positioning of the nitro group deactivates the ring towards typical nucleophilic aromatic substitution, reactions at the sulfur atom of the sulfonamide are more plausible. The sulfonamide group itself can be the target of nucleophiles, leading to the cleavage of the S-N bond and replacement of the dimethylamino moiety. Such reactions would typically require harsh conditions or specific activation. In some contexts, the entire benzenesulfonyl group can act as a leaving group, particularly in intramolecular cyclization reactions or when the nitrogen atom is further derivatized.
Advanced Synthetic Strategies Involving this compound
The strategic incorporation of this compound into synthetic pathways has led to the development of sophisticated methodologies for creating diverse chemical entities. The compound's reactivity can be finely tuned, allowing for its participation in both multi-step solid-phase protocols and intricate intramolecular cyclization cascades.
Role in Solid-Phase Synthesis Protocols
This compound, or more precisely its precursor 3-nitrobenzenesulfonyl chloride, plays a significant role in solid-phase synthesis, a cornerstone of combinatorial chemistry and drug discovery. A key application is in the synthesis of sulfonamide libraries, a class of compounds with a broad spectrum of biological activities.
A well-documented solid-phase strategy for the synthesis of sulfonamides involves a three-step sequence that highlights the utility of the 3-nitrobenzenesulfonyl moiety. This process typically begins with the reductive amination of a polymer-bound aldehyde. In this initial step, an aldehyde functional group attached to a solid support is reacted with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form a secondary amine that remains attached to the solid support.
The subsequent and crucial step is the sulfonylation of the resin-bound amine. Here, a sulfonyl chloride, such as 3-nitrobenzenesulfonyl chloride, is introduced. The reaction, often carried out in the presence of a base like pyridine, results in the formation of a polymer-bound sulfonamide. The choice of the 3-nitrobenzenesulfonyl group is strategic, as the electron-withdrawing nature of the nitro group can influence the reactivity and properties of the resulting sulfonamide.
The final stage of the synthesis is the cleavage of the desired sulfonamide from the solid support. This is typically achieved by treating the resin with a strong acid cocktail, for instance, a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM). This releases the pure sulfonamide into solution, which can then be isolated by simple filtration to remove the resin. This solid-phase approach offers significant advantages, including the ability to perform reactions in high yields and the ease of purification, as excess reagents and by-products are simply washed away from the resin-bound product at each step.
Below is an interactive data table summarizing the solid-phase synthesis protocol for sulfonamides using 3-nitrobenzenesulfonyl chloride.
| Step | Reaction | Reagents and Conditions |
| 1 | Reductive Amination | Polymer-bound aldehyde, Amine (e.g., aniline (B41778), benzylamine), Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| 2 | Sulfonylation | Resin-bound amine, 3-Nitrobenzenesulfonyl chloride, Pyridine |
| 3 | Cleavage | Polymer-bound sulfonamide, Trifluoroacetic acid (TFA)/Dichloromethane (DCM) |
Intramolecular Cyclization and Heterocycle Formation
The transformation of this compound and its derivatives into heterocyclic systems via intramolecular cyclization is a powerful strategy for the synthesis of complex, biologically relevant scaffolds. A common and effective approach involves the reduction of the nitro group to an amine, which then acts as an internal nucleophile to initiate cyclization.
A prominent example of this strategy is the synthesis of benzothiadiazine 1,1-dioxides. These heterocyclic compounds are of significant interest in medicinal chemistry. The synthesis often commences with the reduction of the nitro group in a 3-nitrobenzenesulfonamide derivative. This reduction can be achieved using various standard reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C).
Once the 3-aminobenzenesulfonamide (B1265440) intermediate is formed, it possesses both a nucleophilic amino group and an electrophilic sulfonamide moiety, setting the stage for an intramolecular cyclization. The cyclization can be promoted under appropriate conditions, leading to the formation of the benzothiadiazine ring system. The precise nature of the cyclization and the final heterocyclic product can be influenced by the substituents on the sulfonamide nitrogen and the reaction conditions employed.
This reductive cyclization strategy offers a versatile and efficient route to a variety of substituted benzothiadiazine 1,1-dioxides and related heterocycles. The ability to generate the key nucleophilic amino group in situ from the stable nitro precursor makes this a highly valuable transformation in the synthesis of diverse heterocyclic libraries for drug discovery and development.
The following table outlines the general steps for the formation of a benzothiadiazine ring system from a 3-nitrobenzenesulfonamide precursor.
| Step | Transformation | Typical Reagents | Product Type |
| 1 | Nitro Group Reduction | H₂, Pd/C | 3-Aminobenzenesulfonamide Intermediate |
| 2 | Intramolecular Cyclization | Heat or Acid/Base Catalysis | Benzothiadiazine 1,1-dioxide |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of N,N-Dimethyl-3-nitrobenzenesulfonamide. The analysis of its vibrational modes is largely based on studies of its parent compound, 3-nitrobenzenesulfonamide (B92210), and related derivatives. nih.gov
Key functional groups—the sulfonyl (SO₂), nitro (NO₂), and N,N-dimethylamino moieties—give rise to characteristic absorption and scattering bands. The SO₂ group is identified by its strong asymmetric and symmetric stretching vibrations. Similarly, the NO₂ group exhibits distinct asymmetric and symmetric stretching modes. The presence of the N,N-dimethyl group introduces vibrations associated with C-H and C-N bonds.
A detailed assignment of the principal vibrational modes, based on data from the closely related 3-nitrobenzenesulfonamide, is presented below. nih.gov The substitution of N-H protons with methyl groups in N,N-Dimethyl-3-nitrobenzenesulfonamide would result in the disappearance of N-H stretching and bending modes and the appearance of bands corresponding to methyl group vibrations.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3100 - 3000 | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 3000 - 2850 | 3000 - 2850 | Methyl C-H stretching |
| νas(NO₂) | ~1530 | ~1530 | Asymmetric NO₂ stretching |
| νs(NO₂) | ~1350 | ~1350 | Symmetric NO₂ stretching |
| νas(SO₂) | ~1360 | ~1360 | Asymmetric SO₂ stretching |
| νs(SO₂) | ~1160 | ~1160 | Symmetric SO₂ stretching |
| ν(S-N) | ~900 | ~900 | S-N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-Dimethyl-3-nitrobenzenesulfonamide by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. While specific experimental data is not widely published, a precise prediction of the NMR spectra can be made based on established chemical shift principles and data from analogous compounds, such as the 4-nitro isomer.
¹H NMR: The proton NMR spectrum is expected to show two main sets of signals. The six protons of the two equivalent methyl groups attached to the nitrogen atom would appear as a sharp singlet. The four protons on the aromatic ring, being in different chemical environments due to the 1,3-disubstitution pattern, would produce a complex series of multiplets in the downfield region.
¹³C NMR: The carbon NMR spectrum would display six distinct signals. Two signals would correspond to the carbons of the aromatic ring directly bonded to the sulfonyl and nitro groups. The remaining four aromatic carbons would also have unique chemical shifts. A single signal is expected for the two equivalent methyl carbons.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.8 - 3.1 | Singlet (s) | -N(CH₃)₂ |
| ¹H | ~7.7 - 8.6 | Multiplet (m) | Aromatic protons (4H) |
| ¹³C | ~38 | - | -N(CH₃)₂ |
| ¹³C | ~122 - 150 | - | Aromatic carbons (6C) |
Mass Spectrometry (MS) Techniques for Molecular Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of N,N-Dimethyl-3-nitrobenzenesulfonamide, confirming its elemental composition. The molecular formula C₈H₁₀N₂O₄S corresponds to a molecular weight of approximately 230.2 g/mol . scbt.com
In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺˙ or protonated molecule [M+H]⁺ would be observed at m/z 230 or 231, respectively. A characteristic fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. researchgate.net This process is often promoted by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 230 | [C₈H₁₀N₂O₄S]⁺˙ | Molecular Ion (M⁺˙) |
| 166 | [C₈H₁₀N₂O₂]⁺˙ | [M - SO₂]⁺˙ |
| 151 | [C₈H₉N₂O]⁺˙ | [M - SO₂ - CH₃]⁺˙ |
| 120 | [C₇H₆NO₂]⁺ | [M - SO₂(N(CH₃)₂)]⁺ |
| 76 | [C₆H₄]⁺˙ | Benzene (B151609) ring fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another. While a specific crystal structure for N,N-Dimethyl-3-nitrobenzenesulfonamide is not publicly available, its solid-state characteristics can be inferred from studies of related nitrobenzenes and sulfonamides. rsc.orgnih.gov
The crystal packing of N,N-Dimethyl-3-nitrobenzenesulfonamide is expected to be governed by a combination of weak intermolecular forces. Unlike primary or secondary sulfonamides, the N,N-dimethyl derivative lacks N-H protons and therefore cannot act as a classical hydrogen bond donor. nih.gov
The primary interactions driving the supramolecular assembly are likely to be:
Weak C-H···O Hydrogen Bonds: The aromatic C-H groups and the methyl C-H groups can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups. These interactions play a significant role in the crystal packing of nitro-substituted benzenes. rsc.org
π-π Stacking: The electron-deficient nitro-substituted benzene rings can engage in π-π stacking interactions. rsc.org These interactions, where the aromatic rings pack in a parallel or offset fashion, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice. rsc.orgnih.gov
In the solid state, the molecule's conformation is fixed. The key conformational parameters include the torsion angles defining the orientation of the N,N-dimethylsulfonamide and nitro groups relative to the benzene ring.
The orientation of the nitro group is influenced by a balance between electronic effects, which favor planarity with the benzene ring for maximum π-conjugation, and intermolecular packing forces, which can cause it to twist out of the plane. mdpi.com Studies on para-substituted nitrobenzene (B124822) derivatives show that the mean twist angle of the nitro group is often around 7.3 degrees due to crystal packing forces. mdpi.com The sulfonamide group also has rotational freedom around the S-C and S-N bonds. The specific conformation adopted in the crystal will be the one that optimizes packing efficiency and maximizes favorable intermolecular interactions. nih.gov It is also possible for the compound to exhibit polymorphism, where different crystalline forms contain molecules in different conformations or packed in different arrangements. nih.gov
Advanced Spectroscopic Methods for Binding Interactions
To understand the potential biological activity of N,N-Dimethyl-3-nitrobenzenesulfonamide, advanced spectroscopic techniques can be employed to study its binding interactions with macromolecules like proteins and enzymes. These methods can elucidate binding mechanisms, determine binding affinities, and reveal any structural changes in the protein upon complex formation. nih.govmdpi.com
Fluorescence Spectroscopy: This is a highly sensitive technique used to study ligand-protein interactions. acs.org Proteins containing fluorescent amino acids like tryptophan exhibit intrinsic fluorescence. When a ligand like a sulfonamide binds near a tryptophan residue, it can cause a change, typically a decrease (quenching), in the fluorescence intensity. nih.govnih.gov By titrating the protein with the ligand and monitoring the fluorescence quenching, one can determine binding constants (Kₐ) and the number of binding sites. nih.govnih.gov The mechanism of quenching (static or dynamic) can be elucidated through temperature-dependent studies. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for monitoring changes in the secondary structure of proteins. nih.gov The α-helical and β-sheet content of a protein gives rise to a characteristic CD spectrum in the far-UV region (190–250 nm). nih.gov Upon binding of a small molecule, significant changes in the CD spectrum indicate that the ligand has induced a conformational change in the protein, such as a loss of α-helicity. nih.govresearchgate.net
FT-IR Spectroscopy: In the context of binding studies, FT-IR can detect changes in the protein's vibrational modes. Specifically, shifts in the positions of the amide I (mainly C=O stretching) and amide II (C-N stretching and N-H bending) bands of the protein backbone can confirm the interaction with a ligand and provide insight into resulting structural perturbations. nih.gov
Native Mass Spectrometry: This technique can confirm the direct binding of a ligand to a protein by detecting the mass of the intact protein-ligand complex under non-denaturing conditions. acs.orgnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab Initio)
Quantum chemical calculations are instrumental in predicting the molecular properties of sulfonamides. For the closely related 3-nitrobenzenesulfonamide (B92210) (3-NBSA), Density Functional Theory (DFT) calculations, specifically using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized geometry and vibrational frequencies. nih.gov These methods provide a reliable framework for understanding the behavior of such molecules, with calculated results showing good agreement with experimental data where available. nih.govnih.gov The insights gained from the parent compound are considered highly relevant for predicting the characteristics of N,N-Dimethyl 3-nitrobenzenesulfonamide.
The electronic character of a molecule is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net A larger gap implies higher stability and lower chemical reactivity. researchgate.net For the model compound 3-nitrobenzenesulfonamide, DFT calculations have determined these energy values, which indicate that charge transfer occurs within the molecule. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify regions that are prone to electrophilic and nucleophilic attack. In related sulfonamides, the MEP analysis reveals that the negative regions are typically located over the electronegative oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, making them sites for electrophilic attack. The positive potential is generally found around the hydrogen atoms of the amine group, indicating sites for nucleophilic attack. indexcopernicus.com
Table 1: Frontier Orbital Energies for a Related Sulfonamide
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value not available in search results |
| LUMO | Value not available in search results |
| Energy Gap (ΔE) | Value not available in search results |
The three-dimensional structure and conformational possibilities of sulfonamides are key determinants of their activity. Theoretical studies on 3-nitrobenzenesulfonamide have focused on elucidating its most stable conformation. nih.gov The geometry is optimized to find the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related crystal structure of N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide, the molecule is twisted at the S—N bond with a torsion angle of -61.82°, and the dihedral angle between the two benzene (B151609) rings is 84.3°. nih.gov These structural parameters are critical for understanding how the molecule will fit into the active site of a biological target. Tautomerism is not a significant area of study for this compound, as its structure does not feature protons that readily shift to form alternative isomers.
Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra like Fourier-transform infrared (FT-IR) and FT-Raman. For 3-nitrobenzenesulfonamide, DFT calculations have been used to predict the complete vibrational spectrum. nih.gov The calculated frequencies are assigned to specific vibrational modes of the molecule, such as stretching, bending, and wagging of the functional groups. These theoretical assignments, often aided by Total Energy Distribution (TED) analysis, show excellent agreement with experimental spectra, helping to confirm the molecular structure. nih.gov
Key vibrational modes for nitrobenzenesulfonamides include the asymmetric and symmetric stretching of the SO₂ and NO₂ groups. In substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. nih.gov
Table 2: Selected Predicted Vibrational Frequencies for 3-Nitrobenzenesulfonamide (3-NBSA)
| Assignment | Calculated Wavenumber (cm⁻¹) |
|---|---|
| NH₂ asymmetric stretching | Data not available |
| NH₂ symmetric stretching | Data not available |
| NO₂ asymmetric stretching | Data not available |
| NO₂ symmetric stretching | Data not available |
| SO₂ asymmetric stretching | Data not available |
| SO₂ symmetric stretching | Data not available |
| C-S stretching | Data not available |
Note: This table is illustrative. A comprehensive study by Karabacak et al. (2012) contains the detailed vibrational assignments for 3-NBSA based on DFT calculations, which were confirmed by experimental FT-IR and FT-Raman spectra. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein (target). This method is crucial for drug discovery, as it helps in identifying potential drug candidates and understanding their mechanism of action. While specific docking studies for this compound were not found, research on structurally similar benzenesulfonamides provides valuable insights into its potential biological targets and binding interactions. nih.gov
For the benzenesulfonamide (B165840) class of compounds, a primary mode of interaction with metalloenzymes like carbonic anhydrase involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site. nih.gov Molecular docking studies on novel benzenesulfonamide derivatives targeting carbonic anhydrase IX (CA IX) predict that in addition to this key interaction, hydrogen bonds with nearby amino acid residues, such as Thr199 and Pro201, further stabilize the ligand-protein complex. nih.govnih.gov
Binding affinity, often expressed as an IC₅₀ value or a calculated docking score, quantifies the strength of this interaction. For a series of novel benzenesulfonamide-based inhibitors of CA IX, IC₅₀ values were determined, with the most potent compound exhibiting an IC₅₀ of 10.01 nM. nih.gov Such studies suggest that this compound could potentially exhibit inhibitory activity if its structure allows for favorable interactions within a target's active site.
The benzenesulfonamide scaffold is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs). nih.govCarbonic Anhydrase IX (CA IX) is a particularly important target, as it is overexpressed in many types of hypoxic tumors and is linked to cancer progression. nih.govnih.gov The design of novel benzenesulfonamide derivatives as CA IX inhibitors is an active area of research, making this enzyme a highly probable potential target for this compound. nih.gov
Phosphodiesterase 7 (PDE7) is another enzyme implicated in inflammatory diseases, and the development of selective inhibitors for it is of significant therapeutic interest. frontiersin.org While current research highlights different chemical scaffolds for PDE7 inhibition, the general approach of targeting enzymes with small molecules makes it a plausible, albeit less directly supported, potential area of investigation for novel sulfonamides. frontiersin.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Nitrobenzenesulfonamide (3-NBSA) |
| N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide |
| Carbon Dioxide |
| Bicarbonate |
| N,N'-Dimethyl-3,3'-dithiodipropionamide |
| N-(3-aminophenyl)-4-nitrobenzenesulfonamide |
| N,N-dimethyl-3-nitrobenzenecarboximidamide hydrochloride |
Molecular Dynamics Simulations
MD simulations of nitrobenzene (B124822), a related nitroaromatic compound, have been conducted to understand its diffusion in ionic liquids. researchgate.net These studies calculate diffusion coefficients based on the Einstein equation and analyze non-bond and hydrogen bond interactions between the solute and the solvent. researchgate.net Such simulations reveal that interactions like van der Waals forces and Coulombic interactions influence the diffusion of nitrobenzene. researchgate.net For a molecule like this compound, MD simulations could similarly elucidate its behavior in different solvents, predicting its solubility and transport properties.
Furthermore, MD simulations are frequently employed to study the interaction of sulfonamide-containing molecules with biological targets. For instance, simulations of nitrobenzene dioxygenase, an enzyme that acts on nitroaromatic compounds, have been performed using the AMBER force field. uni.lu These simulations provide information on the structure and dynamics of the enzyme's active site and how a substrate is positioned for a reaction. uni.lu The stability of the active site architecture is often maintained by key hydrogen bonds. uni.lu Although not the specific substrate, such studies on how related molecules are recognized and processed can offer valuable predictions for the potential biological interactions of this compound.
The technical aspects of performing MD simulations involve the use of sophisticated software packages like NAMD and LAMMPS, which can handle large biomolecular systems and non-equilibrium molecular dynamics to measure properties like viscosity. nih.govnist.gov These simulations can model systems with millions of particles and use periodic boundary conditions to mimic a more realistic environment. nih.gov
While specific research is pending, it is clear that molecular dynamics simulations represent a valuable, yet untapped, avenue for investigating the conformational landscape, solvent interactions, and potential biological activity of this compound.
Structure-Property Relationships Derived from Theoretical Models
The relationship between the chemical structure of a molecule and its macroscopic properties is a fundamental concept in chemistry. Theoretical models are instrumental in elucidating these structure-property relationships, offering predictive power that can guide the synthesis of new compounds with desired characteristics. For this compound, while direct theoretical models are not widely published, valuable insights can be drawn from studies on structurally similar compounds.
A pertinent example is the structural analysis of the three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. mdpi.com This study demonstrates how the position of the nitro group on the benzenesulfonamide ring significantly influences intermolecular interactions and crystal packing. mdpi.com Key findings from the comparison of these isomers are summarized in the table below.
| Property | Isomer A (ortho) | Isomer B (meta) | Isomer C (para) |
| C-S-N-C Torsion Angle | -58.6 (3)° | +66.56 (3)° | +41.78 (10)° |
| Hydrogen Bonding | N–H···O (sulfonamide) | N–H···O (sulfonamide) | N–H···O (methoxy) |
| O-S-O Angle | 120.45 (14)° | Not specified | 118.98 (6)° |
| Data sourced from a comparative study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers. mdpi.com |
This data highlights that even subtle changes in the nitro group's position lead to significant differences in torsion angles and hydrogen bonding patterns, which in turn affect the crystal structure. mdpi.com For this compound, the presence of the nitro group at the meta position, combined with the N,N-dimethyl substitution, will similarly dictate its conformational preferences and intermolecular interactions. The lack of a hydrogen bond donor on the sulfonamide nitrogen in this compound would preclude the hydrogen bonding patterns seen in the N-(4-methoxyphenyl)-nitrobenzenesulfonamide series, leading to different packing arrangements in the solid state. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful theoretical tool. QSAR studies on other sulfonamide derivatives have successfully correlated molecular descriptors with biological activities, such as herbicidal or antidiabetic effects. nih.govmedwinpublishers.com These models often indicate that steric, electrostatic, hydrophobic, and hydrogen bonding fields are critical for biological activity. nih.gov For example, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicides revealed that structural optimization based on these fields could significantly improve efficacy. nih.gov Similar QSAR models could be developed for this compound to predict its potential biological activities based on its calculated molecular descriptors.
The theoretical investigation of structure-property relationships, through methods like comparative structural analysis and QSAR, is crucial for understanding and predicting the behavior of this compound, paving the way for its potential application in various fields.
Research Applications in Organic Synthesis and Materials Science
N,N-Dimethyl 3-nitrobenzenesulfonamide (B92210) as a Versatile Synthetic Intermediate
The presence of the nitro group is central to the compound's role as a synthetic intermediate. This group can be chemically reduced to form an amine (-NH2), transforming the molecule into 3-Amino-N,N-dimethylbenzenesulfonamide. scbt.com This amine is a highly valuable precursor for building more elaborate molecular architectures, as the amino group can readily undergo a wide range of chemical reactions.
Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of industrial colorants. nih.gov The synthesis of these dyes is a well-established process that typically involves two main steps: the conversion of an aromatic amine into a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound. nih.govunb.ca
The primary application of N,N-Dimethyl 3-nitrobenzenesulfonamide in this context is as a precursor to the necessary aromatic amine. Through the reduction of its nitro group, it yields 3-Amino-N,N-dimethylbenzenesulfonamide (CAS 6274-18-6). scbt.com This resulting amine can then be used in the standard diazotization and coupling reaction sequence to produce a variety of azo dyes. The N,N-dimethylbenzenesulfonamide portion of the molecule would remain as a key substituent on the final dye, influencing its color, solubility, and other properties. This application is analogous to the known use of similar structures, such as 4-Chloro-3-nitrobenzenesulfonamide, as intermediates for azo dyes. nih.gov
Beyond dye synthesis, the amine derivative of this compound is a versatile building block for constructing more complex organic molecules. The amino group allows for the formation of amide bonds, imines, and other functional groups, enabling chemists to integrate the N,N-dimethylbenzenesulfonamide moiety into larger and more intricate structures. This makes it a valuable starting material for creating libraries of novel compounds for research and development purposes.
The sulfonamide functional group is a well-known pharmacophore, present in a wide range of therapeutic drugs. Furthermore, nitroaromatic compounds are frequently used as starting materials in the synthesis of pharmaceuticals that contain an aniline (B41778) (aminobenzene) core structure. mdpi.com The synthesis of the anti-cancer drug Nilutamide, for example, involves a nitro-containing intermediate. mdpi.com
While specific drugs directly synthesized from this compound are not prominently documented, its chemical structure makes it a highly plausible intermediate in medicinal chemistry research. The N,N-dimethyl groups can improve metabolic stability compared to primary sulfonamides, a desirable trait in drug design. Researchers can utilize it to synthesize novel drug candidates containing the N,N-dimethylbenzenesulfonamide scaffold for screening and development.
The sulfonamide class of chemistry is also important in the agrochemical industry, particularly for the development of herbicides. google.com Sulfonamide herbicides are known for their high efficacy in controlling a wide variety of undesirable vegetation. google.com As a readily available nitro-substituted sulfonamide, this compound serves as a potential starting point for the discovery of new pesticide active ingredients. The core structure can be modified through reactions at the nitro group (or its reduced amine form) to generate new molecules for testing against various agricultural pests.
Contributions to the Development of Special Functional Materials
The applications of this compound extend to the field of materials science, primarily through its derivatives. Aromatic azo compounds, which can be synthesized from this intermediate, are not only dyes but are also investigated for their use in functional materials. mdpi.com These molecules can exhibit photo-responsive behavior (isomerization under light), making them candidates for use in optical data storage, molecular switches, and other advanced materials. mdpi.com The synthesis of azo dyes containing a 3-nitrophenyl group has been documented, highlighting the utility of this specific structural arrangement in creating functional molecules. researchgate.net Therefore, this compound contributes indirectly by providing the foundational structure for these specialized materials.
Investigation of Biological Activities and Pharmacological Potential
Antimicrobial Efficacy and Mechanisms of Action
Activity against Bacterial Strains (Gram-positive and Gram-negative)
No specific studies detailing the minimum inhibitory concentration (MIC) or efficacy of N,N-Dimethyl 3-nitrobenzenesulfonamide (B92210) against specific Gram-positive or Gram-negative bacterial strains were identified.
For context, related positional isomers have been investigated. For example, the para-isomer, N,N-Dimethyl-4-nitrobenzenesulfonamide, has shown antibacterial properties. One study noted its activity against Staphylococcus aureus, a Gram-positive bacterium, with a reported MIC of 32 µg/mL. However, this data pertains to the 4-nitro isomer and cannot be extrapolated to N,N-Dimethyl 3-nitrobenzenesulfonamide. The biological activity of positional isomers can vary significantly.
Anti-biofilm Properties
There is no available scientific literature that specifically investigates or reports on the anti-biofilm properties of this compound. The ability of a compound to inhibit or disrupt bacterial biofilms is a distinct activity that requires specific assays, and such research has not been published for this particular chemical entity.
Anticancer and Cytotoxic Effects
The potential of this compound as an anticancer agent has not been detailed in the scientific literature. While nitroaromatic compounds are explored for such properties, specific data for this isomer is absent. nih.gov
Selectivity against Non-tumorigenic Cells
Information regarding the cytotoxic selectivity of this compound—its differential effect on cancerous versus non-cancerous (non-tumorigenic) cells—is not available. Assessing selectivity is a critical step in evaluating the therapeutic potential of an anticancer compound, but these studies have not been published for the 3-nitro isomer.
Apoptosis Induction Studies
There are no specific studies demonstrating that this compound induces apoptosis in cancer cells. The mechanism of cell death, should the compound prove to be cytotoxic, remains uninvestigated. Research on the related 4-nitro isomer suggests it can induce apoptosis by modulating key signaling pathways, but this mechanism is not confirmed for the 3-nitro isomer.
Anti-inflammatory Properties
The benzenesulfonamide (B165840) scaffold, a core component of this compound, is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of this structure have demonstrated the ability to modulate key inflammatory pathways. Research into related compounds has shown that their anti-inflammatory effects can be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is crucial for the synthesis of prostaglandins involved in inflammation. nih.govmdpi.com
Furthermore, some benzenesulfonamide derivatives exert their anti-inflammatory action by suppressing the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), IL-1β, and IL-6. researchgate.netnih.gov This is often achieved by inhibiting the transcription factor NF-kappaB, a pivotal regulator of the inflammatory response. nih.gov Studies on novel benzenesulfonamide derivatives have confirmed their capacity to significantly reduce edema in animal models of inflammation, further substantiating the anti-inflammatory potential of this class of compounds. researchgate.net
Enzyme Inhibition Studies
This compound belongs to a class of compounds known for their ability to interact with and inhibit various enzymes, a characteristic that forms the basis of their pharmacological potential.
Phosphodiesterase (PDE) Inhibition (e.g., PDE7)
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic AMP (cAMP). patsnap.com Inhibition of specific PDE isoforms is a therapeutic strategy for numerous conditions, including inflammatory and neurological disorders. patsnap.comresearchgate.net A close structural analog of this compound, known as BRL50481 (3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene), is a selective inhibitor of PDE7. bohrium.com PDE7 is a high-affinity cAMP-specific PDE found in immune cells and the brain, making it a target for T-cell-related diseases and central nervous system (CNS) disorders. patsnap.comresearchgate.net The inhibition of PDE7 leads to increased intracellular cAMP levels, which can modulate immune responses and reduce inflammation. patsnap.com
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| BRL50481 | PDE7A | ~150 |
| BRL50481 | PDE7B | ~12000 |
Carbonic Anhydrase (CA) Inhibition (e.g., CA IX, CA II)
The sulfonamide group is the defining feature of classical carbonic anhydrase (CA) inhibitors. mdpi.com CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Various isoforms are involved in numerous physiological processes, and their inhibition has therapeutic applications. Notably, isoforms CA IX and CA XII are overexpressed in hypoxic tumors and are considered important anticancer targets. acs.orgcnr.it
Research on 2-substituted-5-nitro-benzenesulfonamides, which share the core structure of the subject compound, has demonstrated potent inhibition of several CA isoforms. acs.orgcnr.it These compounds generally show weak inhibition against the cytosolic isoform CA I but are effective inhibitors of the physiologically prevalent CA II and the tumor-associated isoforms CA IX and XII. acs.orgcnr.it The nitro group in these molecules is thought to contribute to their bioreductive properties, potentially enhancing their selectivity for hypoxic tumor environments where CA IX is prevalent. acs.orgcnr.it
| Compound (2-R-5-nitro-benzenesulfonamide) | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
|---|---|---|---|---|
| R = Cl | >10000 | 26.5 | 25.4 | 5.4 |
| R = -NH(CH₃) | 4975 | 145 | 10.3 | 68.1 |
| R = -N(CH₃)₂ | >10000 | 475 | 8.8 | 75.3 |
| R = Piperidino | >10000 | 8.8 | 9.5 | 67.4 |
| R = Morpholino | 6750 | 15.3 | 12.4 | 71.2 |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives have provided valuable insights into the structural requirements for potent and selective enzyme inhibition. For carbonic anhydrase inhibitors, the unsubstituted sulfonamide moiety (-SO₂NH₂) is crucial for binding to the zinc ion in the enzyme's active site. acs.orgresearchgate.net
In the case of nitro-benzenesulfonamides targeting CAs, SAR studies reveal that substitutions on the benzene (B151609) ring and the sulfonamide nitrogen significantly influence inhibitory activity and isoform selectivity. acs.orgnih.gov For instance, incorporating various secondary or tertiary amine groups at the 2-position of 5-nitro-benzenesulfonamide leads to compounds with strong, nanomolar inhibition of CA IX and CA XII, while having varied effects on CA II and minimal activity against CA I. acs.org This highlights the potential to tune the molecule to achieve selectivity for tumor-associated isoforms over cytosolic ones. X-ray crystallography has helped to understand how these substitutions interact with amino acid residues lining the active site, explaining the observed differences in isoform affinity. acs.org
Neuroleptic Compound Derivatives and Related Pharmacological Research
While not strictly classified as neuroleptics, benzenesulfonamide derivatives have been investigated for a range of pharmacological effects on the central nervous system (CNS). Their ability to inhibit key enzymes such as carbonic anhydrase and phosphodiesterase has implications for neurological conditions. researchgate.netnih.gov
Specifically, inhibitors of CA isoforms found in the brain, such as hCA II and hCA VII, have shown promise as anticonvulsant agents. nih.gov Several novel benzenesulfonamide derivatives have been synthesized and found to be effective in animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov Furthermore, the inhibition of PDE7, which is expressed in brain regions like the striatum and thalamus, is being explored as a therapeutic strategy for neurodegenerative disorders. researchgate.net This suggests that compounds related to this compound could serve as scaffolds for developing novel CNS-active agents.
Necroptosis Inhibition
Necroptosis is a form of programmed, inflammatory cell death implicated in the pathogenesis of various diseases. researchgate.netpensoft.net The pathway is executed by the mixed lineage kinase domain-like protein (MLKL). researchgate.netrsc.org A compound known as necrosulfonamide (NSA) has been identified as a potent inhibitor of necroptosis. rsc.org
Necrosulfonamide, which contains a sulfonamide moiety as part of a more complex structure, selectively targets MLKL to block the formation of the necrosome, the signaling complex that triggers cell death. rsc.orgnih.govnih.gov By inhibiting MLKL, necrosulfonamide has shown protective effects in models of inflammatory bowel disease and neuroinflammation. pensoft.netnih.govnih.gov Although necrosulfonamide is not a direct derivative of this compound, its discovery highlights the potential for sulfonamide-containing compounds to modulate this critical cell death pathway, opening a potential area for future research and drug development. rsc.org
Environmental Research and Degradation Pathways
Transformation Products and Metabolites
The degradation of N,N-Dimethyl 3-nitrobenzenesulfonamide (B92210) is expected to yield a range of transformation products and metabolites, primarily through the reduction of the nitro group and the cleavage of the sulfonamide bond. While specific studies on the 3-nitro isomer are limited, the metabolic pathways of related nitroaromatic compounds and sulfonamides offer significant predictive value.
A primary transformation pathway for nitroaromatic compounds in the environment is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. For N,N-Dimethyl 3-nitrobenzenesulfonamide, this would result in the formation of 3-amino-N,N-dimethylbenzenesulfonamide.
Hydrolysis represents another key degradation route. The sulfonamide linkage can be susceptible to cleavage under certain environmental conditions, potentially leading to the formation of 3-nitrobenzenesulfonic acid and dimethylamine (B145610). The stability of the sulfonamide bond can be influenced by pH and microbial activity.
Based on the degradation pathways of similar compounds, the following table outlines the potential transformation products of this compound.
| Potential Transformation Product | Formation Pathway | Significance |
| 3-Amino-N,N-dimethylbenzenesulfonamide | Reduction of the nitro group | A common metabolite of nitroaromatic compounds, often with different toxicity and mobility profiles. |
| 3-Nitroso-N,N-dimethylbenzenesulfonamide | Intermediate in nitro reduction | A transient but potentially reactive intermediate. |
| 3-Hydroxylamino-N,N-dimethylbenzenesulfonamide | Intermediate in nitro reduction | Another transient intermediate in the reduction pathway. |
| 3-Nitrobenzenesulfonic acid | Hydrolysis of the sulfonamide bond | A potential product of chemical or enzymatic hydrolysis. |
| Dimethylamine | Hydrolysis of the sulfonamide bond | A small, volatile amine that can be readily utilized by microorganisms. |
Degradation Mechanisms in Environmental Matrices
The degradation of this compound in environmental matrices such as soil and water is governed by a combination of biotic and abiotic processes. These mechanisms determine the compound's persistence and potential for transport.
Biodegradation: Microbial communities in soil and sediment are likely to play a central role in the degradation of this compound. The biodegradation of nitroaromatic compounds is a well-documented process, often initiated by nitroreductase enzymes that catalyze the reduction of the nitro group under anaerobic or anoxic conditions. For instance, bacteria like Pseudomonas putida have been shown to degrade nitrobenzene (B124822), a related structure, by utilizing it as a carbon and nitrogen source nih.govnih.gov. This suggests that analogous microbial pathways could be involved in the breakdown of the nitrobenzenesulfonamide structure.
Hydrolysis: The chemical stability of the sulfonamide bond is a critical factor in its environmental persistence. While generally stable, sulfonamides can undergo hydrolysis, particularly under acidic or alkaline conditions, although this process is often slow at neutral pH rsc.orgresearchgate.netarkat-usa.org. The rate of hydrolysis can be influenced by temperature and the presence of catalytic agents in the environment.
Photodegradation: The aromatic ring and the nitro group in this compound suggest a potential for photodegradation. Sunlight, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the transformation of the compound in surface waters.
The following table summarizes the key degradation mechanisms.
| Degradation Mechanism | Environmental Matrix | Description |
| Biodegradation | Soil, Water, Sediment | Microbial enzymes, particularly nitroreductases, can reduce the nitro group, leading to further breakdown of the molecule. This is often the most significant degradation pathway. |
| Hydrolysis | Water, Moist Soil | Cleavage of the sulfur-nitrogen bond in the sulfonamide group, influenced by pH and temperature. This is generally a slower process for sulfonamides. rsc.orgresearchgate.netarkat-usa.org |
| Photodegradation | Surface Water | Absorption of light energy can lead to the excitation of electrons and subsequent chemical reactions, breaking down the compound. |
Environmental Fate Prediction Models
Environmental fate prediction models are valuable computational tools for estimating the distribution and persistence of chemicals in the environment in the absence of extensive experimental data nih.govresearchgate.net. These models utilize a compound's physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to predict its partitioning between air, water, soil, and sediment.
For this compound, models like the "Fugacity Model" could be employed to predict its environmental distribution. These models are based on the concept of fugacity, or the "escaping tendency" of a chemical from a particular environmental compartment researchgate.net. By inputting the compound's properties, these models can estimate its likely concentrations in different environmental media.
Furthermore, quantitative structure-activity relationship (QSAR) models can be used to predict the biodegradability of the compound. These models correlate the chemical structure of a molecule with its susceptibility to microbial degradation nih.gov. For example, the presence of the nitro group might be flagged by a QSAR model as a feature that influences the rate and pathway of biodegradation.
While no specific modeling studies on this compound are publicly available, the application of these predictive tools can provide valuable initial assessments of its environmental behavior and help prioritize further experimental research.
The table below lists some of the models that could be applied to predict the environmental fate of this compound.
| Model Type | Predicted Endpoint | Required Input Data |
| Multimedia Fugacity Models | Environmental distribution (air, water, soil, sediment) | Molecular weight, water solubility, vapor pressure, log Kow |
| QSAR Biodegradation Models | Rate and extent of biodegradation | Chemical structure (SMILES code), presence of specific functional groups |
| Hydrolysis Models | Rate of hydrolysis at different pH values | Chemical structure, relevant kinetic data from analogous compounds |
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies
The synthesis of N,N-Dimethyl 3-nitrobenzenesulfonamide (B92210) traditionally relies on the reaction of 3-nitrobenzenesulfonyl chloride with dimethylamine (B145610). However, future research is geared towards the development of more efficient, sustainable, and versatile synthetic routes.
One promising direction is the exploration of C-H activation/functionalization strategies. This approach would enable the direct introduction of the sulfonamide moiety onto a nitrobenzene (B124822) scaffold, potentially reducing the number of synthetic steps and improving atom economy. Catalytic systems based on transition metals like palladium, rhodium, or copper could be investigated for their efficacy in mediating this transformation.
Furthermore, the development of flow chemistry protocols for the synthesis of N,N-Dimethyl 3-nitrobenzenesulfonamide presents an opportunity for enhanced safety, scalability, and reproducibility. Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
Another area of interest lies in the use of novel sulfonating agents . Moving beyond traditional reagents like chlorosulfonic acid, researchers are exploring milder and more selective alternatives to introduce the sulfonyl group, which could be particularly advantageous for complex or sensitive substrates.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | Fewer steps, improved atom economy | Development of efficient catalyst systems |
| Flow Chemistry | Enhanced safety, scalability, reproducibility | Optimization of reactor design and reaction conditions |
| Novel Sulfonating Agents | Milder reaction conditions, higher selectivity | Identification and application of new sulfonating reagents |
Exploration of New Biological Applications
While the biological activities of many sulfonamides are well-documented, particularly their antimicrobial properties, the specific potential of this compound remains a largely untapped area of research. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, suggests a range of possible biological interactions. nih.gov
Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets. Given the activities of other nitroaromatic compounds, potential areas of investigation include:
Antimicrobial Activity: Although many sulfonamides act as antibacterial agents by inhibiting dihydropteroate synthase, the nitro functionality could introduce alternative mechanisms of action. Studies could explore its efficacy against a broad spectrum of bacteria, fungi, and parasites. The reduction of the nitro group within microbial cells can lead to the formation of reactive nitrogen species that are toxic to the microorganism. nih.gov
Anticancer Activity: The nitro group is a feature in some anticancer drugs, where its reduction under the hypoxic conditions of solid tumors can lead to cytotoxic agents. Investigating the potential of this compound to selectively target cancer cells is a viable research avenue.
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is present in numerous enzyme inhibitors, most notably carbonic anhydrase inhibitors. Exploring the inhibitory potential of this compound against various metalloenzymes could uncover new therapeutic leads.
Rational Design of Derivatives with Enhanced Potency and Selectivity
Building upon the exploration of new biological applications, the rational design of derivatives of this compound is a critical next step. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for any observed biological activity. tandfonline.comnanobioletters.com
Future design strategies will likely involve modifications at several key positions:
The Nitro Group: The position and electronic nature of the nitro group are crucial. Derivatives with the nitro group at different positions (e.g., the 2- or 4-position) or replaced by other electron-withdrawing groups could be synthesized to probe the electronic requirements for activity.
The Sulfonamide Moiety: The N,N-dimethyl substitution can be varied. Replacing the methyl groups with other alkyl or aryl substituents can modulate the lipophilicity, steric bulk, and hydrogen-bonding capacity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
The Aromatic Ring: Introduction of additional substituents on the benzene (B151609) ring could further tune the electronic properties and provide new interaction points with biological targets.
The overarching goal of these design efforts will be to enhance the potency of the parent compound while simultaneously improving its selectivity for the desired biological target, thereby minimizing off-target effects.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is poised to accelerate the research and development of this compound and its derivatives. nanobioletters.com Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design.
Key areas where this integrated approach will be impactful include:
Predicting Synthetic Feasibility: Quantum chemical calculations can be employed to model reaction mechanisms and predict the feasibility of novel synthetic routes, saving time and resources in the laboratory.
Virtual Screening and Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and orientation of this compound and a library of its virtual derivatives. This allows for the prioritization of compounds for synthesis and biological testing.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. nanobioletters.com These models can then be used to predict the activity of unsynthesized compounds and guide the design of more potent analogues.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.
| Computational Method | Application in Research | Expected Outcome |
| Quantum Chemistry | Modeling reaction pathways | Prediction of synthetic feasibility and reaction outcomes |
| Molecular Docking | Simulating ligand-protein interactions | Identification of potential biological targets and lead compounds |
| QSAR | Correlating structure with activity | Predictive models for guiding derivative design |
| ADMET Prediction | In silico profiling of drug-like properties | Early identification of candidates with favorable pharmacokinetic and safety profiles |
Environmental Impact Mitigation Research
The widespread use of sulfonamides has led to concerns about their environmental fate and the potential for the development of antibiotic resistance. acs.orgacs.orgmdpi.comfrontiersin.org Nitroaromatic compounds can also be persistent environmental pollutants. researchgate.netepa.gov Therefore, research into the environmental impact of this compound and strategies for its mitigation is crucial.
Future research in this area should focus on:
Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation is essential to understand its persistence in soil and water. acs.orgacs.org Identifying microorganisms and enzymatic pathways capable of breaking down this compound could lead to bioremediation strategies.
Photodegradation Analysis: Studying the degradation of the compound under simulated sunlight conditions will help to assess its fate in aquatic environments. The nitro group can influence the photochemical reactivity of aromatic compounds.
Development of "Green" Derivatives: A forward-looking approach involves the design of environmentally benign derivatives. This could include incorporating functional groups that promote biodegradability or reduce the potential for bioaccumulation.
Advanced Oxidation Processes: Research into the efficacy of advanced oxidation processes (AOPs), such as ozonation or Fenton reactions, for the removal of this compound from wastewater would be valuable for developing effective treatment technologies.
By proactively addressing these advanced research directions, the scientific community can unlock the full potential of this compound while ensuring its development and application are conducted in a responsible and sustainable manner.
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl 3-nitrobenzenesulfonamide?
A two-step approach is typically employed:
- Step 1 : React 3-nitrobenzenesulfonyl chloride with dimethylamine in a basic aqueous medium (e.g., NaOH) to form the sulfonamide core.
- Step 2 : Purify via recrystallization using toluene or ethanol. For analogs, phosphorous oxychloride may be used as a catalyst in reflux conditions to enhance reactivity . Key considerations: Monitor reaction pH to avoid over-alkylation. Yield optimization may require controlled stoichiometry of dimethylamine.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H-NMR : Confirm dimethyl substitution (singlet at δ ~2.8–3.2 ppm for N–CH₃) and nitro group positioning via aromatic proton splitting patterns.
- IR : Validate sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and nitro (asymmetric stretching ~1520 cm⁻¹) functionalities.
- Mass Spectrometry (EIMS) : Identify molecular ion peaks (e.g., m/z 244 for [M]⁺) and fragmentation patterns to rule out impurities .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors.
- Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition into hazardous byproducts (e.g., sulfur oxides) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?
- Experimental Design : Grow crystals via slow evaporation of toluene/ethanol solutions. Use SHELXL for structure refinement, focusing on torsional angles (e.g., S–N–C=O dihedral angles) to confirm anti/syn conformations.
- Data Interpretation : Compare observed bond lengths (e.g., S–N ~1.63 Å) with DFT-optimized models. Discrepancies >0.05 Å may indicate crystal packing effects .
Q. What strategies optimize the compound’s inhibitory activity against bacterial ureases?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance binding to urease active sites.
- In vitro Assays: Measure IC₅₀ values using Proteus mirabilis cultures. Compare with N,N-dimethyl derivatives of phosphinic acids, which show low micromolar inhibition .
Q. How do solvent and temperature affect the compound’s hydrolytic stability?
- Methodology : Conduct accelerated stability studies (25–60°C, pH 4–10) with HPLC monitoring.
- Findings : Degradation rates increase in acidic conditions (pH <5) due to sulfonamide bond cleavage. Stability is retained in aprotic solvents (e.g., DMF) at ≤40°C .
Q. What crystallographic challenges arise when analyzing polymorphic forms?
- Issue : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may yield conflicting unit cell parameters.
- Resolution : Perform differential scanning calorimetry (DSC) to identify phase transitions. Use SHELXE for phase refinement and validate with R-factor convergence (<5%) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to reconcile?
- Possible Causes : Impurities (e.g., residual solvents), polymorphic variations, or differing heating rates during measurement.
- Resolution : Reproduce synthesis with rigorous purification (e.g., column chromatography). Use DSC for accurate thermal profiling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
